molecular formula C11H9N3O6 B13737036 Ethyl 4,6-dinitro-1H-indole-2-carboxylate CAS No. 1003708-70-0

Ethyl 4,6-dinitro-1H-indole-2-carboxylate

Cat. No.: B13737036
CAS No.: 1003708-70-0
M. Wt: 279.21 g/mol
InChI Key: DSZHTYQTAPTAHY-UHFFFAOYSA-N
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Description

Ethyl 4,6-dinitro-1H-indole-2-carboxylate is a nitro-substituted indole derivative with a carboxylate ester functional group at the 2-position. Indole derivatives are pivotal in heterocyclic chemistry due to their prevalence in natural products and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

1003708-70-0

Molecular Formula

C11H9N3O6

Molecular Weight

279.21 g/mol

IUPAC Name

ethyl 4,6-dinitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9N3O6/c1-2-20-11(15)9-5-7-8(12-9)3-6(13(16)17)4-10(7)14(18)19/h3-5,12H,2H2,1H3

InChI Key

DSZHTYQTAPTAHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,6-dinitro-1H-indole-2-carboxylate typically involves the nitration of ethyl indole-2-carboxylate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the desired positions on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,6-dinitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Ethyl 4,6-dinitro-1H-indole-2-carboxylate serves as a versatile intermediate in organic synthesis. The nitro groups enhance electrophilicity, facilitating reactions such as nucleophilic substitutions and reductions.

Key Reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic attack at the carbonyl carbon, allowing for the introduction of various functional groups.
  • Reduction Reactions: The nitro groups can be reduced to amino groups, resulting in derivatives that may exhibit different pharmacological properties.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly as a lead compound in drug development.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown that modifications to the nitro groups can influence activity against various bacterial strains.

Case Study:
A study evaluated the efficacy of modified dinitroindole derivatives against Escherichia coli and Pseudomonas aeruginosa. The results demonstrated that certain derivatives significantly reduced bacterial growth compared to controls .

Efflux Pump Inhibition

The compound's structure allows it to act as an efflux pump inhibitor, enhancing the effectiveness of existing antibiotics. Research has highlighted its ability to increase the intracellular concentration of antibiotics like levofloxacin in resistant bacterial strains .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity.

While investigating the therapeutic potential, it is also essential to assess the toxicity profiles associated with this compound and its derivatives.

Toxicity Assessment:
In vivo studies have indicated that certain derivatives exhibit low toxicity levels in animal models, making them suitable candidates for further development in drug formulations . However, careful evaluation is required to balance efficacy and safety.

Mechanism of Action

The mechanism of action of ethyl 4,6-dinitro-1H-indole-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor for specific enzymes or receptors, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Ethyl 4,6-dinitro-1H-indole-2-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key References
This compound C₁₁H₉N₃O₆ 291.21 4-NO₂, 6-NO₂, 2-COOEt Not reported
Ethyl 4,6-dimethyl-1H-indole-2-carboxylate C₁₃H₁₅NO₂ 217.26 4-CH₃, 6-CH₃, 2-COOEt Not reported
Ethyl-5-fluoro-1H-indole-2-carboxylate C₁₁H₁₀FNO₂ 207.20 5-F, 2-COOEt Not reported
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 5-COOH 208–210
Indole-6-carboxylic acid C₉H₇NO₂ 161.15 6-COOH 256–259
Ethyl 6-nitro-4-amino-1H-indole-2-carboxylate C₁₁H₁₁N₃O₄ 261.23 4-NH₂, 6-NO₂, 2-COOEt Not reported

Substituent Effects on Physical and Chemical Properties

  • Nitro Groups : The presence of two nitro groups in this compound increases molecular polarity and stability compared to methyl or fluoro derivatives. Nitro groups also elevate density and may raise melting points, though experimental data for this compound are lacking. For comparison, Indole-6-carboxylic acid (256–259°C) has a higher melting point than Indole-5-carboxylic acid (208–210°C), likely due to stronger hydrogen-bonding networks in the crystal lattice .
  • Electron-Withdrawing vs.
  • Ester vs. Carboxylic Acid : The ethyl ester group in this compound improves solubility in organic solvents compared to carboxylic acid derivatives like Indole-5-carboxylic acid, which are more polar and prone to forming intermolecular hydrogen bonds .

Biological Activity

Ethyl 4,6-dinitro-1H-indole-2-carboxylate (EDIC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EDIC, focusing on its mechanism of action, synthesis, and applications based on current research findings.

Chemical Structure and Properties

EDIC is characterized by the presence of two nitro groups at the 4 and 6 positions of the indole ring, along with an ethyl ester group attached to the carboxylic acid at the 2 position. Its molecular formula is C11H10N4O5C_{11}H_{10}N_{4}O_{5} with a molecular weight of approximately 279.206 g/mol. The dual nitro substituents enhance its reactivity compared to similar compounds, potentially conferring unique biological activities.

Synthesis Methods

Several synthetic routes have been developed for EDIC, which typically involve the nitration of indole derivatives followed by esterification processes. Common methods include:

  • Nitration : Introduction of nitro groups using nitric acid and sulfuric acid.
  • Esterification : Reaction with ethanol in the presence of an acid catalyst to form the ethyl ester.

These methods allow for the efficient production of EDIC while maintaining high yields and purity.

Antiviral Potential

Recent studies have highlighted the potential of EDIC derivatives as inhibitors of HIV-1 integrase, an essential enzyme in the viral replication cycle. The indole core structure allows for chelation with magnesium ions in the integrase active site, which is critical for its function. For instance, derivatives of indole-2-carboxylic acid have demonstrated IC50 values (the concentration required to inhibit 50% of target activity) as low as 3.11 μM against integrase . This suggests that structural modifications on the indole core can significantly enhance antiviral activity.

Structure-Activity Relationship (SAR)

The biological activity of EDIC can be influenced by various substituents on the indole ring. Research indicates that:

  • C3 Substituents : Introducing hydrophobic groups at the C3 position enhances interactions with hydrophobic cavities near integrase, improving inhibitory effects.
  • C6 Halogenation : Halogenated groups at C6 have been shown to increase integrase inhibition through π–π stacking interactions with viral DNA .

The following table summarizes some key findings regarding structural modifications and their impact on biological activity:

CompoundSubstituentIC50 (μM)Notes
EDICNoneN/AParent compound
Derivative AC3 - Phenyl10.06Improved binding
Derivative BC6 - Cl1.05Significant enhancement in activity
Derivative CC3 - Long chain0.13Best activity observed

Case Studies

  • Integrase Inhibition : A study investigating a series of indole derivatives found that modifications at both C3 and C6 positions led to substantial improvements in integrase inhibitory activity. The best-performing compound exhibited an IC50 value of 0.13 μM, indicating a promising lead for further drug development .
  • Antitumor Activity : Other studies have suggested that compounds similar to EDIC possess antitumor properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .

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